(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;hydrochloride
Description
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11;/h2-5,7,10,15H,6,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 |
InChI Key |
FRHNUELNJPGPEO-PPHPATTJSA-N |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Ester Derivatives
Example:
- Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (C₁₂H₁₄ClN₂O₂, MW 254.71 g/mol)
| Property | Target Compound | Methyl Ester Derivative |
|---|---|---|
| Functional Group | N-Methylamide | Methyl ester |
| Solubility | Higher water solubility (HCl salt) | Lower due to ester hydrophobicity |
| Reactivity | Stable amide bond | Ester susceptible to hydrolysis |
| Synthesis | Amide coupling with methylamine | Esterification of amino acid |
The ester derivative serves as a precursor in peptide synthesis, while the target’s amide group enhances stability for pharmacological applications .
Primary Amide Derivatives
Example:
- (2S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride (H-Trp-NH₂·HCl) (C₁₁H₁₄ClN₃O, MW 239.70 g/mol)
| Property | Target Compound | H-Trp-NH₂·HCl |
|---|---|---|
| N-Substituent | N-Methyl | Primary amide (-NH₂) |
| Metabolic Stability | Higher (resists proteases) | Lower (prone to enzymatic cleavage) |
| Biological Role | Potential drug candidate | Endogenous metabolite |
Aromatic Side Chain Variants
Example:
- L-Histidine monohydrochloride monohydrate (C₆H₉ClN₃O₂·H₂O, MW 209.63 g/mol)
| Property | Target Compound | L-Histidine Derivative |
|---|---|---|
| Aromatic Group | Indole | Imidazole |
| Biological Activity | Serotonin pathway modulation | Metal chelation, enzyme cofactor |
The indole ring in the target compound enables π-π stacking in hydrophobic environments, unlike imidazole’s coordination chemistry .
Complex Amide Derivatives
Example:
| Property | Target Compound | Carbazole Derivative |
|---|---|---|
| Aromatic System | Monocyclic indole | Bicyclic carbazole |
| Lipophilicity | Moderate (LogP ~1.5) | High (LogP ~3.8) |
| Applications | CNS-targeted therapies | Anticancer/anti-inflammatory |
Key Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide hydrochloride, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves coupling indole derivatives with amino acid backbones. For example, low-yield reactions (6–17%) in similar indole-based compounds suggest optimizing reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry . Protecting groups for the indole nitrogen or amide functionalization may improve efficiency.
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify backbone structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (239.7 g/mol) and isotopic patterns .
- Elemental Analysis : Validate empirical formula (CHClNO) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store as a powder at -20°C for long-term stability. In solvent (e.g., DMSO), store at -80°C to prevent degradation .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the indole moiety .
Advanced Research Questions
Q. What advanced spectroscopic or crystallographic techniques are suitable for elucidating its 3D structure?
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data collection (≤1.0 Å) is critical for resolving indole ring conformations and hydrochloride salt interactions .
- Circular Dichroism (CD) : Probe chiral centers (e.g., (2S)-configuration) in solution-phase studies .
Q. How does the compound interact with specific biological targets, and what methodologies are used to study these interactions?
- Receptor Binding Assays : Screen for activity against neurotransmitter receptors (e.g., serotonin receptors) using radioligand displacement assays .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to Bcl-2/Mcl-1 anti-apoptotic proteins, leveraging structural similarities with indole derivatives .
Q. What strategies can address discrepancies in reported biological activity data?
- Experimental Design : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
- Data Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
- Meta-Analysis : Compare with structurally related compounds (e.g., cyclopentyl esters or Schiff base ligands) to identify structure-activity relationships (SAR) .
Q. How can computational chemistry aid in predicting its pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
